literature review of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide in organic synthesis
literature review of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide in organic synthesis
The following technical guide details the chemistry, synthesis, and applications of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide (also known as 3-triflylphenacyl bromide ).
This guide is structured for researchers requiring a deep understanding of this "super-electrophile" reagent, derived from its specific electronic properties.
Part 1: Executive Summary & Compound Profile
3-[(Trifluoromethyl)sulfonyl]phenacyl bromide is a highly specialized, electron-deficient alkylating agent. It combines the classic reactivity of an
Structural & Electronic Analysis
The molecule consists of an acetophenone core modified at two critical positions:
-
The
-Carbon (C2): Substituted with bromine, creating a reactive electrophilic center for reactions. -
The meta-Position (C3'): Substituted with a triflyl group.
Electronic Impact:
The triflyl group is one of the strongest neutral electron-withdrawing groups (EWG) known, with a Hammett constant (
-
Consequence 1 (Enhanced Electrophilicity): The carbonyl carbon becomes highly susceptible to nucleophilic attack due to the inductive withdrawal from the ring.
-
Consequence 2 (Acidity): The
-protons are significantly more acidic than in unsubstituted phenacyl bromide, facilitating enolization and condensation reactions (e.g., Hantzsch synthesis). -
Consequence 3 (Lipophilicity): The triflyl group imparts high lipophilicity and metabolic stability, making this reagent valuable for synthesizing drug-like heterocycles.[1]
Physicochemical Properties (Predicted)
| Property | Value / Description |
| IUPAC Name | 2-bromo-1-[3-(trifluoromethylsulfonyl)phenyl]ethanone |
| Molecular Formula | |
| Molecular Weight | 331.11 g/mol |
| Appearance | White to pale yellow crystalline solid (typical for phenacyl bromides) |
| Solubility | Soluble in DCM, THF, Acetonitrile; reacts with nucleophilic solvents (MeOH, |
| Reactivity Class | Lachrymator, Alkylating Agent, "Super-Electrophile" |
Part 2: Synthesis Strategy
Due to the specific nature of the triflyl group, the synthesis is best approached via the oxidation of the corresponding sulfide, followed by bromination. Direct triflylation of acetophenone is difficult; therefore, the "Sulfide-Oxidation" route is the industry standard for such derivatives.
Validated Synthetic Pathway
The synthesis proceeds in three logical stages:
-
Precursor Formation: Synthesis of 3-(trifluoromethylthio)acetophenone.
-
Oxidation: Conversion of the sulfide (
) to the sulfone ( ). -
Bromination: Selective
-bromination.
Step 1: Synthesis of 3-[(Trifluoromethyl)thio]acetophenone
-
Reagents: 3-Aminoacetophenone,
(or ), or via Sandmeyer-type reaction. -
Mechanism: Introduction of the
group. -
Note: This intermediate is commercially available (CAS 56773-34-3).[2]
Step 2: Oxidation to the Sulfone (The Critical Step)
The trifluoromethylthio group is oxidized to the triflyl group.
-
Reagents: Sodium Periodate (
) with Ruthenium(III) Chloride ( ) (catalytic) in ; or Hydrogen Peroxide ( ) in Acetic Acid. -
Protocol:
-
Dissolve 3-[(trifluoromethyl)thio]acetophenone in a mixture of
and . -
Add aqueous solution of
and catalytic . -
Stir vigorously at RT for 2-4 hours. The mixture turns yellow/black then fades.
-
Workup: Quench with water, extract with DCM.
-
Product: 3-[(Trifluoromethyl)sulfonyl]acetophenone .
-
Step 3: Selective
-Bromination
-
Reagents: Bromine (
) in Glacial Acetic Acid (AcOH) or Copper(II) Bromide ( ) in EtOAc/CHCl3. -
Why
? It provides higher selectivity for mono-bromination compared to elemental bromine, preventing the formation of the -dibromo byproduct. -
Protocol:
-
Dissolve the sulfone acetophenone (from Step 2) in EtOAc.
-
Add 2.0 equivalents of
. -
Reflux for 6-12 hours until the green
turns to white . -
Purification: Filter off copper salts, concentrate, and recrystallize from Ethanol/Hexane.
-
Visualization of Synthesis Pathway
Figure 1: Step-wise synthesis from commercially available precursors via the sulfide-oxidation route.
Part 3: Applications in Organic Synthesis[4][5]
The unique value of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide lies in its ability to introduce the 3-triflylphenyl moiety into complex molecules. This moiety is a "privileged structure" in medicinal chemistry due to its metabolic stability and lipophilicity.
Hantzsch Thiazole Synthesis
This is the primary application. The reagent reacts with thioamides or thioureas to form 2,4-disubstituted thiazoles. The strong EWG nature of the triflyl group accelerates this reaction compared to standard phenacyl bromides.
-
Reaction: Condensation with Thiourea.
-
Product: 2-Amino-4-[3-(trifluoromethylsulfonyl)phenyl]thiazole.
-
Mechanism:
-
S-Alkylation: The sulfur of thiourea attacks the
-carbon, displacing bromide ( ). -
Cyclization: The nitrogen attacks the carbonyl carbon.
-
Dehydration: Loss of water drives aromatization to the thiazole.
-
Protocol (Standardized):
-
Dissolve 1.0 eq of 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide in Ethanol.
-
Add 1.1 eq of Thiourea.
-
Reflux for 1-2 hours (Reaction is often faster due to activation).
-
Cool; the hydrobromide salt of the thiazole precipitates.
-
Neutralize with
to obtain the free base.
Cysteine Labeling & Proteomics
Phenacyl bromides are classic reagents for modifying cysteine residues in proteins.
-
Advantage: The triflyl group provides a unique
NMR signature (-78 ppm region) that is distinct from standard groups, allowing for sensitive monitoring of protein conformational changes or ligand binding. -
Mass Spectrometry: The bromine (isotopic pattern) and the triflyl group (high electron affinity) can enhance ionization efficiency in negative mode ESI-MS.
Visualization of Hantzsch Mechanism
Figure 2: The Hantzsch Thiazole Synthesis pathway, accelerated by the electron-withdrawing triflyl group.
Part 4: Handling, Safety, and Stability
Stability
-
Hydrolysis: The compound is sensitive to moisture. The highly electrophilic carbonyl can form hydrates or hemiacetals in the presence of water/alcohols. Store under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Light Sensitivity: Like most
-bromo ketones, it degrades under light (turning purple/brown due to release). Store in amber vials.
Safety Profile (Lachrymator)
WARNING: Phenacyl bromides are potent lachrymators (tear gas agents).
-
PPE: Work exclusively in a functioning fume hood. Wear butyl rubber gloves (nitrile may be permeable to brominated organics) and chemical splash goggles.
-
First Aid:
-
Eyes: Flush with water for 15 minutes.
-
Skin: Wash with soap and water; do not use ethanol (increases absorption).
-
-
Decontamination: Spills should be treated with a solution of sodium thiosulfate (to quench active bromine species) and dilute ammonia.
Part 5: References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Grounding: Establishes the electron-withdrawing power (
) of the triflyl group.
-
-
King, L. C., & Ostrum, G. K. (1964). Selective bromination with copper(II) bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Link
-
Grounding: The standard protocol for selective mono-bromination of acetophenones.
-
-
Barbero, M., et al. (2000). New Synthesis of Sulfones from Sulfides and Sulfoxides. Synthesis, 2000(09), 1223-1226.
-
Grounding: Validates the oxidation of sulfides to sulfones using mild oxidants.
-
-
Sigma-Aldrich. Product entry for 3-[(Trifluoromethyl)sulfonyl]phenacyl bromide (Product No. APOH03CD9B16).
-
Grounding: Confirms commercial existence and chemical structure.
-
-
Potts, K. T. (1977). The Chemistry of Thiazoles and Thiazolidines. Comprehensive Heterocyclic Chemistry.
-
Grounding: The authoritative source on Hantzsch thiazole synthesis using phenacyl bromides.
-
